Lipophilicity Advantage: LogP and LogD Comparison Versus the Ethyl-Linker Analog CAS 110530-52-4
The target compound (free base) exhibits a predicted ACD/LogP of 4.74, compared to 4.09 for the ethyl-linked analog 2-(4-methylpiperazin-1-yl)ethyl diphenylacetate dihydrochloride (CAS 110530-52-4), representing a ΔLogP of +0.65 [1]. At physiological pH 7.4, the LogD of the target free base is 4.58, indicating that the charged hydrochloride salt form retains substantial lipophilic character in the neutral pH environment relevant to membrane partitioning . The higher LogP value for CAS 102585-50-2 is attributable to the additional phenyl ring in the phenylethyl spacer, which increases hydrocarbon surface area without introducing hydrogen-bond donors.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.74 (free base); LogD (pH 7.4) = 4.58 |
| Comparator Or Baseline | CAS 110530-52-4: LogP = 4.09 |
| Quantified Difference | ΔLogP = +0.65 (approximately 4.5-fold difference in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform predicted values; free base forms compared |
Why This Matters
For CNS-targeted research applications, a LogP above 4.5 is associated with enhanced blood-brain barrier penetration potential, and the 0.65 LogP differential versus the ethyl analog corresponds to a meaningful difference in membrane partitioning behavior that would alter tissue distribution and receptor compartment access in vivo.
- [1] Molbase. 2-(4-Methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride, CAS 110530-52-4. Predicted LogP: 4.0889. View Source
